molecular formula C9H14FNO4S B2996689 1-(Oxane-4-carbonyl)azetidine-3-sulfonyl fluoride CAS No. 2249508-02-7

1-(Oxane-4-carbonyl)azetidine-3-sulfonyl fluoride

Cat. No. B2996689
CAS RN: 2249508-02-7
M. Wt: 251.27
InChI Key: MEHIQYNSFVYBFP-UHFFFAOYSA-N
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Description

Azetidines are fascinating four-membered nitrogen-containing heterocycles that are analogues of cyclobutane . They are used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time the ring is significantly more stable than that of related aziridines .


Synthesis Analysis

Azetidines can be synthesized through various methods. One of the most important developments in recent years is the invention of new [2+2] cycloaddition reactions for azetidine synthesis . Other methods include applications of metalated azetidines, practical C(sp3)–H functionalization, and facile opening with carbon nucleophiles .


Molecular Structure Analysis

The molecular structure of azetidines is characterized by a four-membered ring containing a nitrogen atom . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .


Chemical Reactions Analysis

Azetidines exhibit unique reactivity that can be triggered under appropriate reaction conditions . They can undergo [2+2] cycloaddition reactions, applications of metalated azetidines, practical C(sp3)–H functionalization, and facile opening with carbon nucleophiles .


Physical And Chemical Properties Analysis

Azetidines have a ring strain of approximately 25.4 kcal/mol . This ring strain is between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .

Mechanism of Action

The mechanism of action of azetidines in chemical reactions is driven by the considerable ring strain in their structure . This ring strain allows for unique reactivity that can be triggered under appropriate reaction conditions .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore these areas . Potential areas of focus could include the development of new synthesis methods, the exploration of novel applications, and the investigation of the properties and reactivity of azetidines .

properties

IUPAC Name

1-(oxane-4-carbonyl)azetidine-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FNO4S/c10-16(13,14)8-5-11(6-8)9(12)7-1-3-15-4-2-7/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHIQYNSFVYBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CC(C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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